5-Amino-2-methylpentanoic acid hydrochloride
Overview
Description
5-Amino-2-methylpentanoic acid hydrochloride is a chemical compound with the CAS Number: 1423023-83-9 . It has a molecular weight of 167.64 and its IUPAC name is this compound . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13NO2.ClH/c1-5(6(8)9)3-2-4-7;/h5H,2-4,7H2,1H3,(H,8,9);1H . This indicates the presence of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom in the molecule.Scientific Research Applications
Crystallography and Molecular Structure Analysis
- N-(β-Carboxyethyl)-α-isoleucine : A study on a compound structurally related to 5-Amino-2-methylpentanoic acid highlighted its biological activity and crystal structure, which forms a three-dimensional network through intermolecular hydrogen bonds (Nehls, Hanebeck, Becker, & Emmerling, 2013).
- Crystal Structures of Amino Acid Conjugates : Research on crystalline forms of amino acid substituted terephthalamides and benzene-1,3,5-tricarboxamide molecules, including derivatives of 5-Amino-2-methylpentanoic acid, revealed intricate hydrogen-bonded networks, essential for understanding molecular interactions (Karmakar et al., 2014).
Thermodynamics and Solution Behavior
- Volumetric and Conductometric Studies : Investigations into the densities and conductivity of solutions containing amino acids, including a close variant of 5-Amino-2-methylpentanoic acid, provide insight into their thermodynamic behaviors in various solutions (Yan et al., 2010).
Synthesis and Radiolabeling
- Radiolabeled Amino Acids for Imaging : A study developed an 18F-labeled α,α-disubstituted amino acid-based tracer, closely related to 5-Amino-2-methylpentanoic acid, for brain tumor imaging. This research is significant for understanding the potential of radiolabeled amino acids in medical imaging (Bouhlel et al., 2015).
Corrosion Inhibition
- Non-Toxic Corrosion Inhibitor : A study evaluated the use of a biodegradable amino acid, structurally similar to 5-Amino-2-methylpentanoic acid, as a corrosion inhibitor for high carbon steel, demonstrating its potential in industrial applications (Loto, 2017).
Biomedical Research
- Clinical Research in Photodynamic Therapy : An investigation into the use of a variant of 5-Amino-2-methylpentanoic acid in photodynamic therapy for urethral condyloma acuminatum highlights the compound's potential in medical treatment applications (Xi-ju, 2013).
Amino Acid Derivatives and Reactions
- Synthesis of Amino Acid Derivatives : Research on the synthesis of various amino acid derivatives, including those related to 5-Amino-2-methylpentanoic acid, provides valuable information for the development of pharmacologically active substances (Vasil'eva et al., 2016).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
5-amino-2-methylpentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(6(8)9)3-2-4-7;/h5H,2-4,7H2,1H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLZPAPTADPTHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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